1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline

Morphinan synthesis Grewe cyclization β,γ-unsaturated hexahydroisoquinoline

1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline (CAS 62937-52-4) is a β,γ-unsaturated hexahydroisoquinoline derivative with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol. This compound belongs to the hexahydroisoquinoline class, which serves as a critical synthetic intermediate in the industrial production of morphinan alkaloids, including dextromethorphan, codeine, and buprenorphine.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 62937-52-4
Cat. No. B11862869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline
CAS62937-52-4
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2C3=C(CCN2)CC=CC3
InChIInChI=1S/C17H21NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h2-3,6-9,17-18H,4-5,10-12H2,1H3
InChIKeyCXZWFIJVAOQSEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-1,2,3,4,5,8-hexahydroisoquinoline (CAS 62937-52-4): A β,γ-Unsaturated Intermediate for Morphinan Synthesis


1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline (CAS 62937-52-4) is a β,γ-unsaturated hexahydroisoquinoline derivative with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol . This compound belongs to the hexahydroisoquinoline class, which serves as a critical synthetic intermediate in the industrial production of morphinan alkaloids, including dextromethorphan, codeine, and buprenorphine [1]. Its defining structural feature—the 1,2,3,4,5,8-hexahydro saturation pattern—places the residual double bond in the β,γ-position relative to the nitrogen atom, a regiochemical configuration that fundamentally distinguishes it from the more common α,β-unsaturated isomer (3,4,5,6,7,8-hexahydro, CAS 51072-35-6) and from the fully saturated octahydro analog (CAS 51072-36-7) [2].

Why Regioisomeric Purity of 1-(4-Methoxybenzyl)-1,2,3,4,5,8-hexahydroisoquinoline (CAS 62937-52-4) Matters for Morphinan Synthesis


The β,γ-unsaturated double-bond configuration of CAS 62937-52-4 is not a trivial structural nuance; it is the decisive factor governing the efficiency and reproducibility of the Grewe cyclization—the key carbon–carbon bond-forming reaction that constructs the morphinan tetracyclic skeleton [1]. Patent literature explicitly teaches that β,γ-unsaturated hexahydroisoquinolines are the preferred substrates for this cyclization, whereas the corresponding α,β-unsaturated isomers (e.g., the 3,4,5,6,7,8-hexahydro regioisomer, CAS 51072-35-6) can convert into α,β-hexahydroisoquinolinones under the reaction conditions, generating contaminants that cause reproducibility problems and low yields of the desired nordihydrothebainone product [2]. Furthermore, the 1,2,3,4,5,8-hexahydro isomer can undergo thermal or acid-catalyzed isomerization to a conjugated 1,3-diene system, a reactivity mode unavailable to the 3,4,5,6,7,8-hexahydro isomer [3]. Consequently, procurement of the correct regioisomer with documented purity is essential for any synthetic route that relies on Grewe cyclization chemistry.

Quantitative Differentiation Evidence for 1-(4-Methoxybenzyl)-1,2,3,4,5,8-hexahydroisoquinoline (CAS 62937-52-4) Against Closest Structural Analogs


β,γ-Unsaturated Regiochemistry Enables Grewe Cyclization Substrate Preference Over α,β-Unsaturated Isomer

The 1,2,3,4,5,8-hexahydro regioisomer (CAS 62937-52-4) positions its residual double bond in the β,γ-position relative to the nitrogen, making it the preferred substrate for the acid-catalyzed Grewe cyclization that forms the morphinan C-ring. In contrast, the α,β-unsaturated 3,4,5,6,7,8-hexahydro isomer (CAS 51072-35-6) is susceptible to isomerization into α,β-hexahydroisoquinolinones under Grewe conditions, generating contaminants that compromise reproducibility and reduce yields of the desired nordihydrothebainone product [1]. US Patent 4,368,326 explicitly states that the synthetic sequence 'rests essentially on high yield preparation of β,γ-unsaturated bromoketone' and emphasizes the utilization of β,γ-unsaturated ketones where previously α,β-unsaturated ketones had been employed [2]. While direct comparative yield data are not reported in the patent, the explicit teaching of β,γ-preference constitutes strong class-level evidence for the superior suitability of this regioisomer in morphinan synthesis.

Morphinan synthesis Grewe cyclization β,γ-unsaturated hexahydroisoquinoline

Unique Isomerization Reactivity to Conjugated 1,3-Diene System Not Shared by α,β-Unsaturated Isomer

Crabb and Wilkinson (1975) demonstrated that 1,2,3,4,5,8-hexahydro-2-methylisoquinolines undergo isomerization to hexahydroisoquinolines containing a conjugated 1,3-diene system [1]. This reactivity is mechanistically unavailable to the 3,4,5,6,7,8-hexahydro isomer because the double bond in that regioisomer is already conjugated with the nitrogen lone pair (α,β-unsaturated imine/enamine character) and cannot rearrange to form a diene without first migrating the double bond. The 1,2,3,4,5,8-hexahydro isomer thus offers a distinct synthetic handle for further functionalization—the 1,3-diene moiety is a versatile intermediate for Diels–Alder cycloadditions and other pericyclic transformations. No comparable isomerization has been reported for the 3,4,5,6,7,8-hexahydro isomer.

Isomerization 1,3-diene hexahydroisoquinoline reactivity

Certified Purity Specification (NLT 98%) with ISO Quality Systems for Regioisomerically Sensitive Applications

MolCore supplies CAS 62937-52-4 at a certified purity of NLT (Not Less Than) 98% under ISO quality systems, specifically targeting pharmaceutical R&D and quality control applications . This purity level is critical because contaminants in the starting hexahydroisoquinoline—particularly of the wrong regioisomer—are explicitly documented to cause reproducibility problems and low yields in the Grewe cyclization step [1]. The 3,4,5,6,7,8-hexahydro isomer (CAS 51072-35-6) is also commercially available at comparable purity from multiple vendors; however, regioisomeric identity, not merely chemical purity, is the critical procurement parameter for morphinan synthesis. The NLT 98% specification with ISO certification provides documented quality assurance that is essential for regulated pharmaceutical intermediate procurement.

Purity specification ISO certification procurement quality

Distinct HPLC Retention and Identity from Dextromethorphan Impurity 2 (CAS 51072-35-6) for Analytical Method Development

The 3,4,5,6,7,8-hexahydro isomer (CAS 51072-35-6, free base) is the designated Dextromethorphan Impurity 2 (as hydrochloride, CAS 89511-04-6), a pharmacopeial reference standard used for analytical method validation (AMV) and quality control in dextromethorphan drug substance manufacturing [1]. CAS 62937-52-4, as the 1,2,3,4,5,8-hexahydro regioisomer, represents a distinct impurity or intermediate species with different chromatographic retention behavior. The logP of CAS 62937-52-4 is predicted at 3.575, and the PSA is 21.26 Ų . The regioisomeric distinction is critical for HPLC method development: the two isomers can be resolved chromatographically due to their different double-bond positions, enabling accurate impurity profiling and quantification in morphinan API manufacturing processes.

Dextromethorphan impurity profiling HPLC regulatory reference standard

Physical State and Handling Characteristics Differentiate from Octahydro Analog (CAS 51072-36-7) for Synthetic Planning

The 1,2,3,4,5,8-hexahydro isomer (CAS 62937-52-4) retains one double bond in the isoquinoline B-ring, whereas the octahydro analog (CAS 51072-36-7) is fully saturated. This single unsaturation difference has practical consequences: the hexahydro compound is described as an oil at ambient temperature, while the octahydro analog is typically a crystalline solid [1]. ChemSrc reports a predicted density of approximately 1.10 g/cm³ and a predicted boiling point of approximately 404.4 °C at 760 mmHg for CAS 62937-52-4 . The octahydro analog (CAS 51072-36-7), being fully saturated, lacks the reactive double bond that enables both Grewe cyclization and isomerization chemistries. This fundamental difference means that the octahydro compound cannot serve as a direct replacement for the hexahydro compound in any synthetic sequence that relies on the β,γ-double bond.

Physicochemical properties handling synthetic intermediate selection

Optimal Application Scenarios for 1-(4-Methoxybenzyl)-1,2,3,4,5,8-hexahydroisoquinoline (CAS 62937-52-4) Based on Quantitative Evidence


Grewe Cyclization Substrate for Morphinan Skeleton Construction (Dextromethorphan, Codeine, Buprenorphine Synthesis)

This compound is the regioisomerically correct β,γ-unsaturated intermediate for the Grewe cyclization—the pivotal ring-closure step that forms the morphinan C-ring. Patent literature explicitly teaches that β,γ-unsaturated hexahydroisoquinolines are preferred over α,β-unsaturated isomers for this transformation [1]. Synthetic chemists producing dextromethorphan, codeine, buprenorphine, or related morphinan alkaloids should specify CAS 62937-52-4 as the cyclization substrate to avoid the contaminant formation and yield losses associated with the α,β-unsaturated isomer (CAS 51072-35-6) [2].

Divergent Synthesis via 1,3-Diene Isomerization for Diels–Alder Cycloaddition Chemistry

CAS 62937-52-4 can be isomerized to a conjugated 1,3-diene system under the conditions reported by Crabb and Wilkinson, enabling access to hexahydroisoquinolines containing a reactive diene moiety [3]. This reactivity is unavailable to the 3,4,5,6,7,8-hexahydro isomer. Research groups pursuing Diels–Alder-based diversification strategies or natural product-like library synthesis using hexahydroisoquinoline scaffolds should procure this specific regioisomer to enable this synthetic pathway.

Regulatory Impurity Profiling and Analytical Method Development for Dextromethorphan API

As a regioisomer distinct from Dextromethorphan Impurity 2 (CAS 51072-35-6, free base), CAS 62937-52-4 serves as a characterization tool for comprehensive HPLC method development and impurity profiling in dextromethorphan drug substance manufacturing [4]. Its distinct chromatographic retention behavior relative to Impurity 2 enables accurate identification and quantification of potential regioisomeric contaminants, supporting ANDA regulatory submissions and pharmacopeial monograph compliance.

Birch Reduction Product Characterization and Process Development for Hexahydroisoquinoline Intermediates

CAS 62937-52-4 is formed via Birch reduction of the corresponding 1,2,3,4-tetrahydroisoquinoline precursor, a key step in the Mallinckrodt process for hexahydroisoquinoline synthesis [2]. Process chemists optimizing Birch reduction conditions or developing continuous-flow variants for morphinan intermediate production should use this compound as an authentic reference standard for reaction monitoring, yield determination, and regioisomeric purity assessment.

Quote Request

Request a Quote for 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.